7-Chloroimidazo[1,2-c]pyrimidin-5-ol
説明
Historical Context and Significance of Fused Heterocyclic Scaffolds in Chemical Biology
The history of heterocyclic chemistry began in the early 19th century with the discovery of simple ring compounds like furan. numberanalytics.com Since then, the field has evolved into one of the largest and most significant areas of organic chemistry. numberanalytics.comidosi.org Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are fundamental to life processes. idosi.orgresearchgate.net Their structures are embedded in numerous natural products, vitamins, coenzymes, and nucleic acids. idosi.org
Fused heterocyclic scaffolds, which consist of two or more rings sharing atoms, represent a particularly important class of these molecules. mdpi.com These rigid, three-dimensional structures are prevalent in a vast number of pharmaceuticals and biologically active agrochemicals. idosi.org Their significance in chemical biology stems from their ability to present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets like enzymes and receptors. idosi.org Many natural and synthetic drugs, including quinine, morphine, and diazepam, are based on heterocyclic scaffolds, highlighting their historical and ongoing importance in medicine. idosi.org The structural similarity of some fused nitrogen-containing heterocycles to purines makes them excellent candidates for biomimetic studies and the development of therapeutic agents. nih.govmdpi.com
General Overview of the Imidazo[1,2-c]pyrimidine (B1242154) Core in Contemporary Scientific Inquiry
The imidazo[1,2-c]pyrimidine framework belongs to a larger family of fused nitrogen-containing heterocycles that are of immense interest to researchers. mdpi.comontosight.ai As bioisosteres of purine (B94841) bases, these scaffolds offer a unique advantage in designing molecules that can interact with biological systems. nih.gov The imidazo[1,2-a]pyrimidine (B1208166) core, a closely related isomer, is particularly well-studied and serves as a key structural element in various compounds with a wide range of pharmacological properties. nih.govnih.gov
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant therapeutic potential, including anxiolytic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.govdergipark.org.tr For instance, compounds like Divaplon and Fasiplon, which contain this core, were developed as anxiolytic drugs. mdpi.comnih.gov The versatility of this scaffold allows for extensive chemical modification, enabling scientists to fine-tune the biological and physicochemical properties of the resulting molecules. mdpi.com Research has shown that substituents on the core structure are a determining factor in the compound's biological activity. dergipark.org.tr This has led to the development of numerous synthetic protocols aimed at creating diverse libraries of these compounds for biological screening. mdpi.comrsc.org
Rationale for Focused Research on the Functional Attributes of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol
Focused research into this compound is driven by its potential utility as a chemical intermediate in the synthesis of more complex molecules. rlavie.com The specific functional groups—a chloro group at the 7-position and a hydroxyl group (in its tautomeric keto form, -one) at the 5-position—provide reactive handles for further chemical elaboration.
The presence of a chlorine atom is significant in medicinal chemistry. It can act as a key binding element, often participating in halogen bonding with biological targets, or serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of other functional groups to explore structure-activity relationships (SAR). The hydroxyl group, existing in equilibrium with its keto tautomer (7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one), provides another site for chemical modification, such as etherification or esterification. rlavie.comalfa-chemistry.com
Given the established biological significance of the broader imidazopyrimidine class, this compound represents a valuable building block for creating novel derivatives. ontosight.ai These new compounds could be screened for a variety of biological activities, contributing to the discovery of new therapeutic agents. Its primary role in contemporary research appears to be in drug development and chemical synthesis. rlavie.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 56817-09-5 rlavie.com |
| Molecular Formula | C₆H₄ClN₃O alfa-chemistry.com |
| Molecular Weight | 169.56 g/mol alfa-chemistry.com |
| Appearance | White solid rlavie.com |
| Synonyms | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one, 7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one rlavie.comalfa-chemistry.com |
Scope and Objectives of the Comprehensive Research Outline
The objective of this article is to provide a comprehensive and scientifically grounded overview of this compound, strictly within the confines of its chemical and research context. The scope is intentionally focused on the foundational aspects of the compound, beginning with the broad historical and scientific importance of its parent chemical class, the fused heterocyclic scaffolds. It further narrows to the specific imidazo[1,2-c]pyrimidine core, summarizing its relevance in current scientific research. Finally, it elucidates the rationale for investigating the title compound, highlighting its potential as a synthetic intermediate for creating novel molecules with potential biological activities. This outline serves to structure a clear and authoritative understanding of the compound's place in advanced chemical research, based on available scientific information.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one |
| Diazepam |
| Divaplon |
| Fasiplon |
| Furan |
| Morphine |
特性
IUPAC Name |
7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDDYJPVSRHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612327 | |
| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56817-09-5 | |
| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Chloroimidazo 1,2 C Pyrimidin 5 Ol and Its Analogs
Established Synthetic Routes to the Imidazo[1,2-c]pyrimidin-5-ol Core Structure
The construction of the fused imidazo[1,2-c]pyrimidin-5-ol ring system is primarily achieved through synthetic pathways that begin with appropriately substituted pyrimidine (B1678525) precursors. These methods involve the formation of the five-membered imidazole (B134444) ring onto the existing six-membered pyrimidine ring.
A predominant and effective method for synthesizing the imidazo[1,2-c]pyrimidin-5-ol core involves the cyclization of substituted cytosine (2-amino-pyrimidin-4-one) derivatives. researchgate.net This approach leverages the nucleophilic character of the exocyclic amino group and the endocyclic nitrogen of the pyrimidine ring.
A key example is the synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, a close analog of the target compound, starting from 5-iodocytosine (B72790). researchgate.net The reaction proceeds by treating 5-iodocytosine with chloroacetaldehyde. In this process, the amino group of the cytosine precursor attacks the aldehyde, and subsequent intramolecular condensation and dehydration lead to the formation of the fused imidazole ring, yielding the bicyclic imidazo[1,2-c]pyrimidin-5-one core. This type of reaction, often referred to as a condensation-cyclization cascade, is a cornerstone for accessing this heterocyclic system. The general principle involves reacting a 2-aminopyrimidine (B69317) derivative with a 1,2-bielectrophilic compound, such as an α-haloketone or α-haloaldehyde, to construct the imidazole portion of the molecule. bio-conferences.org
While one-pot cyclization reactions are common, the synthesis of the imidazo[1,2-c]pyrimidin-5-ol scaffold can also be viewed as a multi-step process. These approaches provide greater control over the introduction of substituents. The synthesis of the aforementioned 8-iodo analog, for instance, relies on the pre-functionalized 5-iodocytosine, which is itself prepared in a separate synthetic step. researchgate.net
Multi-step sequences generally involve the initial synthesis of a tailored pyrimidine precursor followed by the key ring-closing reaction. This allows for the strategic placement of functional groups that may not be compatible with the cyclization conditions or for the construction of more complex analogs. Isocyanide-based multi-component reactions have also been noted as a versatile tool for accessing imidazo[1,2-c]pyrimidine (B1242154) scaffolds, providing a convergent approach where multiple simple starting materials are combined in a single operation to rapidly build molecular complexity. researchgate.net
Advanced Functionalization Strategies for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Derivatives
The 7-chloro substituent on the imidazo[1,2-c]pyrimidin-5-ol scaffold serves as a versatile synthetic handle for introducing molecular diversity. This is primarily achieved through modern organometallic reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of heteroaromatic halides. nih.gov The electron-deficient nature of the pyrimidine ring system generally makes the C-Cl bond at the 7-position susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0), initiating the catalytic cycle.
Palladium-catalyzed cross-coupling reactions offer a broad toolkit for modifying the 7-position of the imidazo[1,2-c]pyrimidine core. mdpi.com
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a particularly robust and widely applied method. core.ac.uklibretexts.org Its utility on this scaffold has been demonstrated through the successful functionalization of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one. researchgate.net In this study, the iodo-derivative was coupled with a wide range of aryl and heteroaryl boronic acids using a palladium catalyst to afford the corresponding 8-substituted products in good to excellent yields. researchgate.net The reactivity of chloro-N-heterocycles like dichloropyrimidines and 6-chloroimidazo[1,2-b]pyridazine (B1266833) in Suzuki reactions further supports the feasibility of this transformation on the 7-chloro analog. researchgate.netmdpi.com
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one | 85 |
| 2 | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 90 |
| 3 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 8-(4-(Trifluoromethyl)phenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 75 |
| 5 | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 61 |
| 6 | Pyridin-3-ylboronic acid | 8-(Pyridin-3-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 78 |
Table 1: Examples of Suzuki-Miyaura cross-coupling on 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, demonstrating the utility of this reaction for scaffold diversification. Data sourced from Jansa, P. et al. (2018). researchgate.net
The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles. wikipedia.orgorganic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While specific applications on the 7-chloroimidazo[1,2-c]pyrimidine (B2400472) core are not widely reported, the Sonogashira reaction is extensively used for the functionalization of other halo-pyrimidines and related N-heterocycles. researchgate.netnih.gov
Other palladium-catalyzed reactions such as the Heck (coupling with alkenes), Negishi (organozinc reagents), Kumada (Grignard reagents), and Stille (organotin reagents) reactions represent additional powerful strategies for diversifying the 7-position. nih.gov The choice of reaction often depends on the desired substituent and the functional group tolerance required. For instance, Negishi and Kumada couplings are particularly useful for introducing alkyl groups where corresponding boronic acids might be unstable. nih.gov
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds, as it circumvents the need for pre-functionalization (e.g., halogenation). rsc.org This methodology involves the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. nih.gov
In the context of fused imidazole systems, C-H functionalization has been extensively studied on the related imidazo[1,2-a]pyridine (B132010) isomer. nih.govrsc.org In many cases, the N-1 atom of the imidazole ring acts as a directing group, facilitating ortho-C-H activation on an adjacent aryl substituent or direct functionalization of the heterocyclic core itself. nih.gov For the imidazo[1,2-c]pyrimidine scaffold, potential sites for C-H activation would include the C-2 and C-3 positions on the imidazole ring. While this approach represents the cutting edge of synthetic methodology for scaffold diversification, its application to the imidazo[1,2-c]pyrimidine core is less developed compared to more studied isomers like imidazo[1,2-a]pyridines. nih.gov
Nitrogen-Arylation Techniques
N-Arylation of the imidazole portion of the scaffold is another important transformation. Traditional methods like the Ullmann condensation or Buchwald-Hartwig amination are standard procedures for forming N-C(aryl) bonds. These palladium- or copper-catalyzed cross-coupling reactions typically involve an aryl halide and the N-H group of the heterocycle in the presence of a suitable catalyst, ligand, and base. Such techniques are widely used and can be applied to complex molecules, including unprotected peptides, demonstrating their robustness and functional group tolerance.
Exploration of Green Chemistry Principles in the Synthesis of Imidazo[1,2-c]pyrimidin-5-ol Scaffolds
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. dergipark.org.tr For imidazopyrimidine scaffolds, several green strategies have been successfully implemented.
One prominent approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the final product, thereby increasing efficiency and atom economy. dergipark.org.trjst.go.jp Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. jst.go.jpnih.govrsc.org
Furthermore, the development of sustainable and recyclable catalysts is a key focus. mdpi.com Gold nanoparticles have been used as efficient catalysts for the synthesis of imidazo[1,2-a]pyrimidines under green conditions. mdpi.com Solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids also contribute to the green credentials of these synthetic routes. aelsindia.comresearchgate.net
Table 3: Green Chemistry Approaches in Imidazopyrimidine Synthesis Based on research on analogous scaffolds.
| Green Principle | Methodology | Example | Advantage | Reference |
|---|---|---|---|---|
| Atom Economy | Multicomponent Reactions | Groebke–Blackburn reaction | Reduces steps and waste | dergipark.org.tr |
| Alternative Energy | Microwave Irradiation | Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Rapid heating, shorter reaction times, higher yields | nih.gov |
| Catalysis | Use of Nanocatalysts | Gold nanoparticles for imidazo[1,2-a]pyrimidine (B1208166) synthesis | High efficiency, potential for recyclability | mdpi.com |
| Safer Solvents/Solvent-Free | Solvent-Free Condensation | Copper-catalyzed synthesis of imidazo[1,2-a]pyrimidines | Eliminates solvent waste and toxicity | researchgate.net |
Mechanistic Investigations of Reaction Pathways in the Synthesis of this compound Derivatives
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of the imidazo[1,2-c]pyrimidine core typically follows a cyclocondensation pathway. A common method, analogous to the Chichibabin reaction, involves the reaction of a 4-aminopyrimidine (B60600) derivative with an α-halocarbonyl compound. beilstein-journals.org
A plausible mechanism for the synthesis of the core structure involves several key steps:
Initial N-Alkylation: The exocyclic amino group of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an N-alkylated intermediate.
Intramolecular Cyclization: The endocyclic pyrimidine nitrogen then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring and a hydroxyl intermediate.
Dehydration/Aromatization: Subsequent elimination of a water molecule results in the formation of the aromatic imidazole ring, yielding the fused imidazo[1,2-c]pyrimidine scaffold.
In palladium-catalyzed intramolecular dehydrogenative coupling reactions, a proposed mechanism involves the initial condensation of reactants, followed by interaction with the palladium catalyst, deprotonation, and an intramolecular attack to form a seven-membered palladium cycle. acs.org This is followed by a 1,2-Pd migration and reductive elimination to yield the final fused heterocyclic product. acs.org Computational studies, such as Density Functional Theory (DFT), are also employed to elucidate reaction pathways, as seen in direct arylation reactions where a concerted metalation-deprotonation (CMD) mechanism is often favored. rsc.org
Structure Activity Relationship Sar and Mechanistic Elucidation of 7 Chloroimidazo 1,2 C Pyrimidin 5 Ol Derivatives
Elucidation of Key Structural Motifs Governing Potency and Selectivity
The biological activity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol derivatives can be significantly modulated by altering the substitution patterns on the bicyclic core. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Impact of Substituent Patterns on Biological Activity
The imidazo[1,2-c]pyrimidine (B1242154) core serves as a versatile scaffold for the development of biologically active compounds, particularly as kinase inhibitors. The substitution pattern across the ring system plays a pivotal role in defining the potency and selectivity of these derivatives. For instance, a series of 2,5,8-trisubstituted imidazo[1,2-c]pyrimidines have been identified as potent inhibitors of spleen tyrosine kinase (Syk) and checkpoint kinase 1 (Chk1).
In the context of antimicrobial activity, the introduction of chalcone (B49325) moieties to the imidazo[1,2-c]pyrimidine scaffold has been explored. These derivatives have demonstrated activity against various bacterial and fungal strains. For example, certain chalcone derivatives of imidazo[1,2-c]pyrimidine have shown antibacterial activity against P. aeruginosa and B. subtilis, with some compounds also being active against E. coli and S. aureus. Antifungal activity against C. albicans and A. flavus has also been reported for some of these derivatives ekb.eg.
Furthermore, modifications at various positions of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been shown to significantly impact biological activity. For example, in a series of imidazo[1,2-a]pyrimidine derivatives, the presence of a halogen, particularly a chloro or methyl substituent in the para position of a phenyl ring attached to the core, was found to augment antimicrobial activity threefold. Specifically, compounds with halogenated substituents demonstrated greater activity against Gram-positive bacteria and C. albicans mdpi.com.
The following table summarizes the impact of different substituent patterns on the biological activity of imidazo[1,2-c]pyrimidine and related imidazo[1,2-a]pyrimidine derivatives based on available research findings.
| Scaffold | Position of Substitution | Substituent Type | Target/Activity | Key Findings |
| Imidazo[1,2-c]pyrimidine | 2, 5, 8 | Various aromatic and heterocyclic groups | Syk, Chk1 kinase | Potent inhibition observed with specific substitution patterns. |
| Imidazo[1,2-c]pyrimidine | Varied | Chalcones | Antibacterial, Antifungal | Activity against various bacterial and fungal strains. |
| Imidazo[1,2-a]pyrimidine | para-position of phenyl ring | Halogens (Cl, Br, F), Methyl | Antimicrobial | Chloro and methyl groups significantly enhance activity. |
The Critical Role of the Chlorine Atom at Position 7
The presence of a chlorine atom at the 7-position of the imidazo[1,2-c]pyrimidine ring is a key structural feature that significantly influences the biological activity of these compounds. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of drug candidates.
In the case of this compound, the chlorine atom, being an electron-withdrawing group, can alter the electron density of the aromatic system. This can impact the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with the target protein. For instance, the synthesis of 7-chloro-1-(2,3,5-tri-O-benzyl-beta-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one has been reported as a precursor for nucleoside analogues, highlighting the importance of the 7-chloro substituent in synthetic strategies aimed at creating novel bioactive molecules nih.gov.
While direct comparative studies detailing the precise contribution of the 7-chloro group in this compound are limited, the prevalence of this substitution in active compounds suggests its importance. In the broader context of heterocyclic compounds, a chlorine substituent can contribute to enhanced binding affinity through various interactions, including halogen bonding, where the halogen atom acts as an electrophilic region that can interact with a nucleophilic site on the target protein.
Influence of the Hydroxyl Group at Position 5 (and Tautomeric Forms) on Activity
The hydroxyl group at position 5 of the this compound is a critical determinant of its biological activity. This functional group can exist in tautomeric equilibrium with its keto form, 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one. This tautomerism plays a significant role in the molecule's ability to interact with biological targets, as the keto and enol forms have different hydrogen bonding capabilities and geometries.
The keto-enol tautomerism of pyrimidine (B1678525) and purine (B94841) bases is known to be important for their base-pairing in DNA and RNA and plays a major role in the mechanism of action of many drugs nih.gov. The specific tautomeric form that predominates can be influenced by the solvent environment and the electronic nature of other substituents on the ring system.
In the context of kinase inhibition, the keto form, imidazo[1,2-c]pyrimidin-5(6H)-one, has been identified as a novel scaffold for cyclin-dependent kinase 2 (CDK2) inhibitors nih.gov. Docking studies of these inhibitors into the CDK2 active site have revealed the potential for hydrogen bonding interactions, which are crucial for binding affinity. The oxygen of the carbonyl group can act as a hydrogen bond acceptor, a role that is critical for anchoring the ligand within the binding pocket of the kinase.
The ability of the 5-hydroxyl/keto group to act as both a hydrogen bond donor (in the enol form) and acceptor (in both forms) provides versatility in its interactions with different amino acid residues in a protein's active site. This dual character can be a key factor in the compound's potency and selectivity.
Stereochemical Considerations and Their Effects on Biological Profiles
While the core this compound molecule is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological macromolecules such as enzymes and receptors.
Currently, there is limited specific information available in the scientific literature regarding the stereochemical aspects of this compound derivatives and their differential effects on biological profiles. However, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, for any chiral derivatives of this compound, it would be crucial to investigate the activity of the individual enantiomers.
Future research in this area should focus on the stereoselective synthesis of chiral derivatives and the evaluation of their enantiomers to fully elucidate the impact of stereochemistry on the biological activity of this class of compounds.
Molecular Interactions and Ligand-Target Binding Site Analysis
Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental to elucidating their mechanism of action and for the design of improved inhibitors. Techniques such as molecular docking and X-ray crystallography provide valuable insights into these interactions at an atomic level.
Principles of Ligand-Target Recognition and Specificity
The specific binding of a ligand to its target protein is governed by the principles of molecular recognition, which involve a combination of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The shape and electronic complementarity between the ligand and the binding site are crucial for high-affinity binding and specificity.
For imidazo[1,2-c]pyrimidin-5(6H)-one based inhibitors of CDK2, molecular docking studies have provided insights into their binding mode. These studies have shown that the inhibitors can form up to two hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors nih.gov. The specific orientation of the inhibitor core and the placement of its substituents within the ATP-binding pocket are critical for achieving potent inhibition.
In a study of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives with inactivating activity against pepper mild mottle virus (PMMoV), molecular docking and microscale thermophoresis (MST) were used to investigate the binding to the viral coat protein (CP). The results suggested that specific amino acid residues at positions 62 and 144 of the PMMoV CP might be key sites of interaction for the inhibitor nih.gov.
The following table summarizes key molecular interactions observed in studies of imidazo[1,2-c]pyrimidine derivatives with their targets.
| Compound Class | Target | Key Interactions | Method of Analysis |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives | CDK2 | H-bonds with hinge region | Molecular Docking |
| Imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives | PMMoV Coat Protein | Interaction with specific amino acid residues | Molecular Docking, MST |
Computational Modeling of Molecular Docking and Binding Free Energies
Computational modeling serves as a powerful tool in elucidating the structure-activity relationships of this compound derivatives by predicting their binding affinity and interaction patterns with biological targets. Molecular docking simulations are frequently employed to position these derivatives within the active site of a target protein, such as a kinase, to assess the complementarity of the fit. These simulations generate a binding score, often expressed in kcal/mol, which estimates the binding affinity.
Following docking, more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) are used to calculate the binding free energy. This approach provides a more accurate estimation by considering factors such as electrostatic interactions, van der Waals forces, and solvation energies. For instance, studies on related imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine-based kinase inhibitors have utilized these techniques to understand and rationalize the potency of these compounds against targets like Checkpoint kinase 1 (CHK1) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2) rcsb.org.
These computational analyses reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. For example, docking studies on imidazo[1,2-c]pyrimidine inhibitors of Cyclin-Dependent Kinase 2 (CDK2) have been validated by co-crystal structures, confirming interactions with hinge region residues like Leu83 nih.gov. By systematically modifying the structure of the parent compound and recalculating the binding energies, researchers can predict which functional groups enhance binding, thereby guiding the synthesis of more potent and selective inhibitors.
Table 1: Examples of Computational Modeling in Imidazo-pyrimidine Derivatives
| Compound Class | Protein Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-c]pyrimidine-5-carboxamide | CHK1 Kinase | Molecular Docking, X-ray Crystallography | Identified binding mode and key interactions within the kinase domain. | rcsb.org |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2 | Molecular Dynamics Simulation | Confirmed hydrogen bonding interaction with hinge region residue Leu83. | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff Base | SARS-CoV-2 Spike Protein & hACE2 | Molecular Docking | Predicted high binding affinity, suggesting potential as viral entry inhibitors. | nih.gov |
| Imidazo[1,2-c]pyrimidine Derivatives | Syk Family Kinases (Syk, ZAP-70) | Molecular Modeling | Guided structural modifications to improve oral effectiveness and potency. | nih.gov |
Spectroscopic Techniques for Characterizing Binding Events
Spectroscopic techniques provide experimental validation of the binding interactions predicted by computational models. X-ray crystallography is a premier technique that offers high-resolution, three-dimensional insight into the precise binding mode of a ligand within its protein target. Several co-crystal structures of imidazo[1,2-c]pyrimidine derivatives complexed with their target kinases have been resolved. These structures unequivocally show the orientation of the inhibitor, its conformational changes upon binding, and the specific atomic contacts, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site rcsb.orgnih.govnih.gov. For example, the co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative bound to CDK2 revealed its placement in the ATP pocket and a crucial hydrogen bond with the hinge residue Leu83 nih.gov.
Other spectroscopic methods are used to characterize binding events in solution. Fluorescence spectroscopy can be employed to determine binding constants and stoichiometry. In this method, the intrinsic fluorescence of a protein (typically from tryptophan residues) is monitored as the ligand is added. Quenching of this fluorescence upon ligand binding can be analyzed to calculate binding affinity (Ka) and the number of binding sites. Studies on pyrimidine derivatives binding to serum albumins have used this technique to confirm a static quenching mechanism, indicating the formation of a stable ground-state complex semanticscholar.orgsemanticscholar.org.
Furthermore, techniques like Fourier-transform infrared (FT-IR) spectroscopy and Circular Dichroism (CD) can detect conformational changes in the protein's secondary structure upon ligand binding, providing further evidence of a binding event semanticscholar.orgresearchgate.net.
Cellular and Subcellular Mechanisms of Action
Cell Cycle Modulation and Apoptosis Induction in Malignant Cell Lines
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated significant anticancer potential by intervening in core cellular processes such as cell cycle progression and apoptosis (programmed cell death). These compounds can induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from proliferating. For instance, related imidazo[1,2-a]pyrimidine derivatives have been shown to cause cell cycle arrest, halting the division of malignant cells nih.gov.
In addition to halting proliferation, these derivatives can trigger apoptosis in cancer cells. This is often achieved by modulating the expression levels of key regulatory proteins in the apoptotic cascade. Research on structurally similar compounds has shown an increase in the expression of pro-apoptotic proteins, such as Bax, and a concurrent decrease in the expression of anti-apoptotic proteins, like Bcl-2 researchgate.netnih.gov. The resulting increase in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis. The induction of apoptosis by these compounds provides a direct mechanism for eliminating malignant cells.
Table 2: Effects of Imidazo-pyrimidine Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Imine-bearing Imidazo[1,2-a]pyrimidine | MCF-7 (Breast Cancer) | Cytotoxic Activity (IC50 = 43.4 µM) | Induces apoptosis. | nih.gov |
| Amine-bearing Imidazo[1,2-a]pyrimidine | MDA-MB-231 (Breast Cancer) | Cytotoxic Activity (IC50 = 35.1 µM) | Moderately increases the Bax/Bcl-2 ratio. | researchgate.netnih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Leukaemia Cell Lines | Low Cytotoxicity | High selectivity towards CDK2 over broad cell killing. | nih.gov |
Perturbation of Cellular Signaling Pathways
The primary mechanism through which this compound derivatives exert their cellular effects is by perturbing intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. A major focus of this class of compounds is the inhibition of protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers.
Imidazo[1,2-c]pyrimidine derivatives have been specifically designed and identified as potent inhibitors of several key kinases.
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 by imidazo[1,2-c]pyrimidin-5(6H)-one derivatives directly leads to cell cycle arrest nih.gov.
Spleen Tyrosine Kinase (Syk) and ZAP-70: These non-receptor tyrosine kinases are essential for signaling in immune cells (B-cells and T-cells). Potent inhibition of these kinases by imidazo[1,2-c]pyrimidine derivatives makes them candidates for treating allergic and autoimmune disorders nih.gov.
Checkpoint Kinase 1 (CHK1): This kinase is involved in DNA damage response. Inhibition of CHK1 by imidazo[1,2-c]pyrimidine-based compounds can disrupt cell cycle checkpoint control, a strategy used in cancer therapy rcsb.org.
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): Inhibition of kinases like DYRK1A by related imidazo[1,2-b]pyridazines is being explored for treating cancer and neurological disorders cardiff.ac.uk.
By blocking the ATP-binding site of these kinases, the derivatives prevent the phosphorylation of downstream substrate proteins, effectively shutting down the signaling cascades that drive cell proliferation, survival, and inflammation.
Interactions with Nucleic Acids and Protein Synthesis Machinery
The predominant mechanism of action reported for imidazo[1,2-c]pyrimidine derivatives is the inhibition of protein kinases and the resulting disruption of signaling pathways. While some heterocyclic compounds are known to function as DNA intercalators or to directly inhibit protein synthesis, these mechanisms have not been widely reported as the primary mode of action for this specific scaffold.
The biological activity of this class of compounds appears to be mainly driven by high-affinity interactions with the ATP-binding pockets of specific proteins rather than direct, broad interactions with nucleic acids or the ribosomal machinery. However, some related compounds, such as certain benzo nih.govcardiff.ac.ukimidazo[1,2-a]pyrimidine derivatives, have been investigated as inhibitors of HIV-1 integrase, an enzyme that interacts with viral DNA, suggesting that interactions within a nucleic acid-protein complex are possible for some structural variants dergipark.org.tr. Furthermore, inhibition of metabolic pathways like de novo pyrimidine biosynthesis by other chemical agents has been shown to indirectly limit nascent protein synthesis, but this is a downstream consequence of metabolic starvation rather than a direct inhibition of the translational machinery embopress.org. For this compound and its close derivatives, the current body of research points toward protein kinase inhibition as the central mechanism of action.
Computational Chemistry and Theoretical Investigations of 7 Chloroimidazo 1,2 C Pyrimidin 5 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
There is no specific published data on quantum chemical calculations, such as Density Functional Theory (DFT), for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Such calculations for other imidazopyrimidine derivatives have been used to optimize molecular geometry and analyze electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net These analyses help in understanding the reactivity, stability, and potential sites for electrophilic and nucleophilic attacks on the molecule. However, without a dedicated study, the specific electronic structure and reactivity profile of this compound remains theoretical.
Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Target Interactions
Specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature. MD simulations are powerful tools for exploring the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target, such as a protein receptor. nih.gov For related compounds, MD simulations have been employed to assess the stability of ligand-protein complexes identified through molecular docking, providing insights into binding modes and affinities. nih.gov The application of this methodology to this compound would be necessary to understand its conformational landscape and potential interactions with specific biological targets.
In Silico Screening and Virtual Library Design for the Discovery of Novel Derivatives
While the imidazo[1,2-c]pyrimidine (B1242154) scaffold is of interest in medicinal chemistry, specific in silico screening campaigns or virtual library designs originating from this compound as the lead compound are not documented. Virtual screening is a common computational technique used to identify promising drug candidates from large compound libraries. The design of focused libraries based on a core scaffold like this compound would involve computational enumeration of derivatives with varied substituents to explore the chemical space for improved activity or properties.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
No specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound have been published. Computational ADME profiling is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. nih.govnih.gov Various models are used to predict properties such as solubility, permeability, bioavailability, and potential for metabolism by cytochrome P450 enzymes. rsc.org While ADME predictions have been performed for other pyrimidine (B1678525) derivatives, nih.gov these results cannot be directly extrapolated to this compound due to the significant influence of specific functional groups on these properties.
Development of Theoretical Frameworks for Structure-Function Relationships
A specific theoretical framework or quantitative structure-activity relationship (QSAR) model for this compound and its derivatives is not available. QSAR studies are conducted to correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov Developing such a model requires a dataset of structurally related compounds with measured biological activities, which is not currently available for derivatives of this compound.
Potential Advanced Applications and Future Directions for 7 Chloroimidazo 1,2 C Pyrimidin 5 Ol Research
Role as a Privileged Scaffold in Targeted Drug Discovery and Development
The imidazo[1,2-c]pyrimidine (B1242154) core, of which 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a derivative, is considered a "privileged scaffold". In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a closely related isomer, has been recognized for its broad utility in developing new therapeutic agents. rsc.org
The value of the imidazo[1,2-c]pyrimidine scaffold stems from its structural characteristics. As a bioisostere of purine (B94841) bases, it can mimic the natural building blocks of DNA and RNA, allowing it to interact with a wide range of biological targets, particularly enzymes that process purines, such as kinases. nih.gov This mimicry is a key advantage in designing molecules that can modulate cellular signaling pathways. Research has demonstrated that derivatives of the imidazo[1,2-c]pyrimidine skeleton are of significant interest for their potential as inhibitors of various enzymes and receptors implicated in disease. ontosight.ai This foundational structure has been successfully utilized to develop potent and selective inhibitors for several protein kinases, which are crucial targets in many diseases, including cancer and inflammatory disorders.
Development of Next-Generation Therapeutic Agents for Neglected Tropical Diseases
Neglected tropical diseases (NTDs), such as Chagas disease and leishmaniasis, affect millions of people worldwide, yet therapeutic options are often limited, toxic, and facing increasing resistance. nih.gov The search for new, effective, and safe drugs is a global health priority. The imidazo[1,2-c]pyrimidine scaffold and its isomers have shown significant promise in this area.
Recent studies have identified imidazo[1,2-c]pyrimidine derivatives with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov An imidazo[1,2-c]pyrimidine derivative was selected for in vivo studies in a mouse model of acute T. cruzi infection, where it demonstrated parasite inhibition comparable to the current standard-of-care drug, benznidazole. nih.gov
Similarly, the related imidazo[1,2-a]pyrimidine scaffold has been identified as a novel antileishmanial pharmacophore. acs.orgresearchgate.net In a study screening a library of imidazo-fused heterocycles, an imidazo[1,2-a]pyrimidine compound (compound 24) was found to be highly effective against Leishmania amazonensis. acs.orgresearchgate.net It exhibited an IC50 value of 6.63 μM against the clinically relevant amastigote form of the parasite, making it approximately twice as active as the reference drug miltefosine. acs.orgacs.org Furthermore, this compound was over 10 times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. acs.orgresearchgate.net These findings underscore the potential of this scaffold in developing new treatments for devastating NTDs.
Novel Strategies in Oncological Therapeutics
The dysregulation of protein kinases is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The imidazo[1,2-c]pyrimidine scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors. Its ability to fit into the ATP-binding pocket of these enzymes allows for the development of targeted cancer therapies.
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose inhibition is a potential cancer treatment strategy. Co-crystal structures have revealed that these compounds bind effectively within the ATP pocket of CDK2. Furthermore, imidazo[1,2-c]pyrimidine derivatives have been shown to potently inhibit Syk family kinases, such as spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are involved in immune signaling and are targets for autoimmune diseases and certain cancers.
The table below summarizes the activity of various imidazo[1,2-c]pyrimidine and related scaffolds against key oncological kinase targets.
| Scaffold | Target Kinase | Key Findings |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2/cyclin E | Displayed micro- to submicromolar inhibition. Co-crystal structure confirmed binding in the ATP pocket. |
| Imidazo[1,2-c]pyrimidine | Syk and ZAP-70 | Derivatives potently inhibited Syk family kinases in vitro. Oral administration suppressed in vivo disease models. |
| Imidazo[1,2-b]pyridazine (B131497) | PIM Kinases | Identified as selective inhibitors with low nanomolar potency; impaired survival of human acute leukemia cells. |
These findings highlight the adaptability of the imidazo[1,2-c]pyrimidine core in generating potent and selective inhibitors for a range of kinases relevant to cancer therapy, paving the way for the development of new targeted oncological drugs.
Approaches for Combating Emerging Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a critical threat to public health, necessitating the discovery of new classes of antibiotics and antifungals. Heterocyclic compounds, including imidazo[1,2-c]pyrimidine derivatives, represent a promising avenue for the development of novel antimicrobial agents.
Studies have shown that chalcone (B49325) derivatives of the imidazo[1,2-c]pyrimidine scaffold possess significant antibacterial and antifungal activity. ekb.eg In one study, various derivatives were tested against a panel of pathogenic bacteria and fungi. One compound, in particular, demonstrated significant antibacterial activity against S. aureus (87.5% inhibition), B. subtilis (82.61%), P. aeruginosa (78.26%), and E. coli (64%) when compared to the antibiotic ampicillin. ekb.eg The same study also found that several compounds exhibited notable antifungal activity against Candida albicans and Aspergillus flavus. ekb.eg
The related imidazo[1,2-a]pyrimidine scaffold has also been extensively investigated, with numerous derivatives showing potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp Molecular docking studies on newly synthesized imidazo[1,2-a]pyrimidines suggest they may possess antifungal activity against C. albicans. nih.gov
The table below presents a summary of the antimicrobial activity of selected imidazo[1,2-c]pyrimidine chalcone derivatives.
| Compound | Target Organism | Activity/Inhibition (%) | Reference Drug |
| 5f | S. aureus | 87.5% | Ampicillin |
| 5f | B. subtilis | 82.61% | Ampicillin |
| 5f | P. aeruginosa | 78.26% | Ampicillin |
| 5f | E. coli | 64% | Ampicillin |
| 5b | C. albicans | 70.37% | Coltrimazole |
| 5b | A. flavus | 52% | Coltrimazole |
Data derived from a study on novel imidazo[1,2-c] pyrimidine (B1678525) derivatives. ekb.eg
This body of research indicates that the imidazo[1,2-c]pyrimidine core is a viable scaffold for developing new therapeutic agents to address the challenge of antimicrobial resistance.
Applications in Advanced Materials Science
Beyond its biomedical potential, the structural and electronic properties of the imidazo[1,2-c]pyrimidine scaffold make it a candidate for applications in advanced materials science, particularly in optoelectronics and the development of functional porous materials.
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting, relying on organic compounds that emit light when an electric current is applied. The development of new, efficient, and stable organic fluorophores is crucial for advancing OLED technology. The imidazo[1,2-c]pyrimidine scaffold possesses intrinsic fluorescent properties that make it an attractive candidate for this application.
Studies on imidazo[1,2-c]pyrimidine azo-dyes have demonstrated their favorable fluorescent properties, with maximum absorption in the 335–355 nm range and emissions observed between 430.6–459.8 nm. This indicates that the scaffold can be chemically modified to tune its photophysical characteristics. The related imidazo[1,2-a]pyridines and pyrimidines are also known to be important organic fluorophores. Their π-conjugated bicyclic structure gives rise to fluorescence emissions with excellent quantum yields, and these properties can be modulated by adding different substituents. This tunability is essential for creating emitters that cover the full color spectrum required for display applications. The potential use of these compounds as emitters in OLEDs represents a promising, albeit less explored, avenue for future research.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis.
The future development of MOFs based on the this compound scaffold is a speculative but intriguing possibility. The core structure contains multiple nitrogen atoms within the fused imidazole (B134444) and pyrimidine rings, which can act as effective coordination sites for metal ions. Imidazole-derived ligands have been successfully used to enhance the formation of porous MOF structures. Therefore, it is conceivable that this compound or its derivatives could serve as novel organic linkers for the synthesis of new MOFs with unique topologies and functional properties. This area remains largely unexplored and represents a significant opportunity for future research at the intersection of organic synthesis and materials science.
Identification of Future Research Avenues and Promotion of Interdisciplinary Collaborations
The exploration of this compound and its derivatives is still in its nascent stages, presenting a fertile ground for future scientific investigation. The trajectory of this research will likely be guided by the pharmacological successes and challenges observed within the broader family of imidazopyrimidine compounds. Key to unlocking the full potential of this specific molecule will be a multi-faceted approach that combines advanced chemical synthesis with rigorous biological evaluation, supported by interdisciplinary collaborations.
Future Research Avenues:
Future research on this compound is anticipated to branch into several key areas of drug discovery and development:
Kinase Inhibition: The imidazo[1,2-c]pyrimidine core is a known scaffold for kinase inhibitors. nih.govnih.gov A significant future direction will be the screening of this compound and its derivatives against a wide panel of kinases to identify specific targets relevant to diseases such as cancer and autoimmune disorders. nih.gov Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the chloro and hydroxyl groups, as well as other positions on the heterocyclic ring, affect potency and selectivity. nih.gov
Anticancer Drug Development: Building on the potential for kinase inhibition, a major focus will be the evaluation of this compound's anticancer properties. nih.govekb.eg Research should investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines. nih.gov The presence of the chlorine atom may enhance cytotoxic activity, a hypothesis that warrants thorough investigation. mdpi.com
Anti-inflammatory Agents: Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govresearchgate.net Future studies should explore the potential of this compound to modulate inflammatory pathways, for instance, by inhibiting the production of inflammatory mediators like nitric oxide and prostaglandins. nih.gov
Antimicrobial and Antiviral Discovery: The structural similarity of imidazo[1,2-a]pyrimidines to purines suggests their potential as antimicrobial and antiviral agents. nih.govnih.gov Future research should include screening against a diverse range of bacterial, fungal, and viral pathogens. nih.govnih.gov The unique electronic properties conferred by the chloro and hydroxyl groups could lead to novel mechanisms of antimicrobial action.
Probe Development and Chemical Biology: Beyond direct therapeutic applications, derivatives of this compound could be developed as chemical probes to study specific biological pathways. By attaching fluorescent tags or affinity labels, these molecules can be used to identify and validate new drug targets.
Promotion of Interdisciplinary Collaborations:
The successful translation of this compound from a laboratory chemical to a potential therapeutic agent will necessitate a collaborative effort across multiple scientific disciplines.
Medicinal and Synthetic Chemistry: Synthetic chemists will be essential for creating libraries of derivatives with diverse chemical modifications. Their expertise will be crucial for optimizing the synthesis of the lead compound and its analogs, ensuring efficient and scalable production. rsc.org
Computational Chemistry and Molecular Modeling: Computational chemists can play a vital role in predicting the binding modes of these compounds with their biological targets, guiding the rational design of more potent and selective inhibitors. nih.gov Molecular docking and dynamic simulations can help to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.
Pharmacology and Biology: Pharmacologists and biologists will be responsible for the in vitro and in vivo evaluation of the synthesized compounds. This includes performing enzyme assays, cell-based assays, and ultimately, studies in animal models to assess efficacy and preliminary safety. nih.gov
Structural Biology: X-ray crystallography and other structural biology techniques can provide atomic-level insights into how these compounds interact with their protein targets. nih.gov This information is invaluable for understanding the mechanism of action and for the structure-based design of improved inhibitors.
By fostering a collaborative environment where chemists, biologists, and computational scientists can share data and ideas, the research and development of this compound and its derivatives can be significantly accelerated, increasing the likelihood of discovering novel and effective therapeutic agents.
Q & A
Q. Solutions :
- Isopropylidenation : Convert nucleosides to 2',3'-O-isopropylidene derivatives.
- ¹H NMR Differentiation : α-anomers show Δδ = 0.23 ppm for isopropylidene methyls; β-anomers exhibit Δδ ≈ 0 ppm .
- Crystallization : β-anomers (e.g., compound 11 ) crystallize preferentially from methanol .
Advanced: Why do catalytic dehalogenation methods fail for certain this compound derivatives?
Answer:
Limitations of Hydrogenation :
- Steric Hindrance : Bulky substituents near the chloro group (e.g., 5-substituted 2,7-dichloro analogs) impede Pd/C catalyst access .
- Electronic Effects : Electron-deficient pyrimidine rings reduce catalytic activity.
Q. Alternative Strategies :
- Metal-Free Conditions : Use of NaBH₄ or photochemical reduction may bypass steric constraints.
- Directed C–H Activation : Transition-metal catalysts (e.g., Ru) for selective dehalogenation .
Advanced: How does the crystal packing of this compound derivatives inform solid-state properties?
Answer:
- Intermolecular Interactions : O–H···O hydrogen bonds and weak C–H···Cl contacts stabilize crystal lattices (e.g., monoclinic P2₁/c symmetry with a = 11.45 Å, β = 96.28°) .
- Thermal Stability : Planar stacking enhances melting points (>200°C), critical for pharmaceutical formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
